3-{[(4-Fluorophenyl)methoxy]imino}propanenitrile
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Overview
Description
3-{[(4-Fluorophenyl)methoxy]imino}propanenitrile is a chemical compound with the molecular formula C10H9FN2O It is known for its unique structure, which includes a fluorophenyl group, a methoxyimino group, and a propanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Fluorophenyl)methoxy]imino}propanenitrile typically involves the reaction of 4-fluorobenzyl alcohol with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then reacted with acrylonitrile under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Fluorophenyl)methoxy]imino}propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride are employed.
Major Products
The major products formed from these reactions include oxime derivatives, amine derivatives, and substituted fluorophenyl compounds.
Scientific Research Applications
3-{[(4-Fluorophenyl)methoxy]imino}propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-{[(4-Fluorophenyl)methoxy]imino}propanenitrile exerts its effects involves interactions with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4-Chlorophenyl)methoxy]imino}propanenitrile
- 3-{[(4-Bromophenyl)methoxy]imino}propanenitrile
- 3-{[(4-Methylphenyl)methoxy]imino}propanenitrile
Uniqueness
3-{[(4-Fluorophenyl)methoxy]imino}propanenitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s stability and influence its interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H9FN2O |
---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methoxyimino]propanenitrile |
InChI |
InChI=1S/C10H9FN2O/c11-10-4-2-9(3-5-10)8-14-13-7-1-6-12/h2-5,7H,1,8H2 |
InChI Key |
WWDSNNOVIWZNSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CON=CCC#N)F |
Origin of Product |
United States |
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